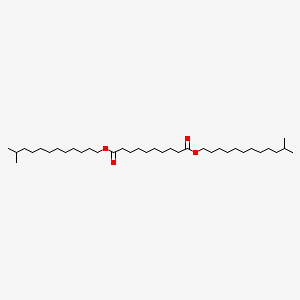
Decanedioic acid, 1,10-diisotridecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanedioic acid, 1,10-diisotridecyl ester is an organic compound belonging to the class of fatty acid esters. It is derived from decanedioic acid, also known as sebacic acid, and isotridecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid, 1,10-diisotridecyl ester typically involves the esterification of decanedioic acid with isotridecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process and remove water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of decanedioic acid and isotridecyl alcohol into the reactor, along with the acid catalyst. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Decanedioic acid, 1,10-diisotridecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanedioic acid and isotridecyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Decanedioic acid and isotridecyl alcohol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Decanedioic acid, 1,10-diisotridecyl ester has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release formulations for pharmaceuticals.
Industry: Utilized as a lubricant and additive in the production of high-performance lubricants and greases.
Mecanismo De Acción
The mechanism of action of decanedioic acid, 1,10-diisotridecyl ester primarily involves its interaction with other molecules through ester bonds. In biological systems, it can act as a carrier for hydrophobic drugs, facilitating their transport and release. The ester bonds can be hydrolyzed by enzymes, releasing the active components at the target site. In industrial applications, its lubricating properties are due to the long alkyl chains that reduce friction between surfaces.
Comparación Con Compuestos Similares
Similar Compounds
- Decanedioic acid, didecyl ester
- Decanedioic acid, diethyl ester
- Decanedioic acid, bis(2-ethylhexyl) ester
Uniqueness
Decanedioic acid, 1,10-diisotridecyl ester is unique due to its specific alkyl chain length and branching, which impart distinct physical and chemical properties. Compared to other esters of decanedioic acid, it offers better performance as a plasticizer and lubricant, making it highly valuable in specialized applications.
Propiedades
Número CAS |
2368255-71-2 |
|---|---|
Fórmula molecular |
C36H70O4 |
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
bis(11-methyldodecyl) decanedioate |
InChI |
InChI=1S/C36H70O4/c1-33(2)27-21-15-9-5-7-13-19-25-31-39-35(37)29-23-17-11-12-18-24-30-36(38)40-32-26-20-14-8-6-10-16-22-28-34(3)4/h33-34H,5-32H2,1-4H3 |
Clave InChI |
ZZGFFMHOBXUFLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


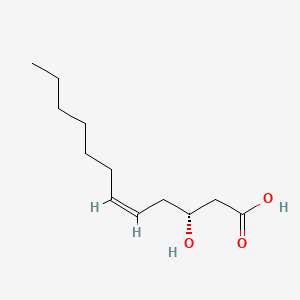
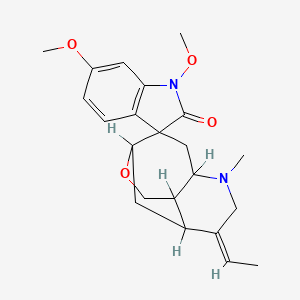
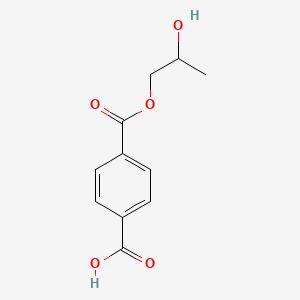
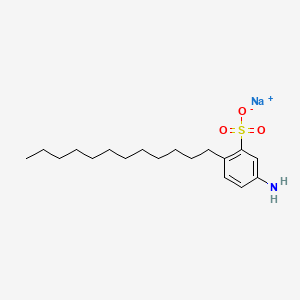
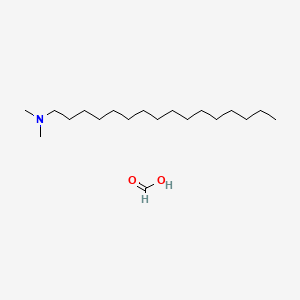
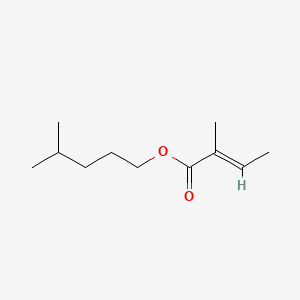
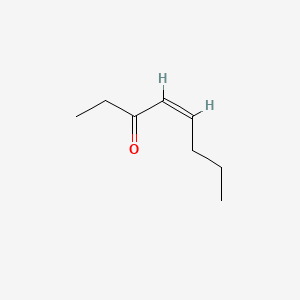
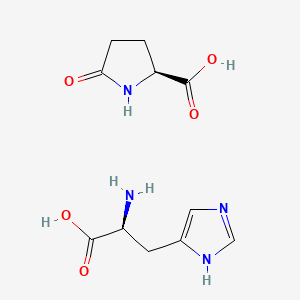
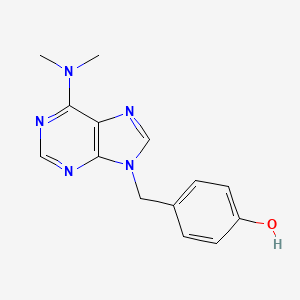
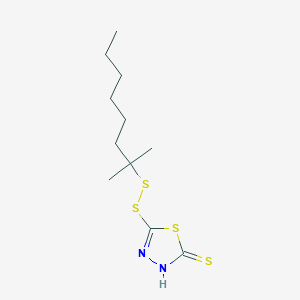

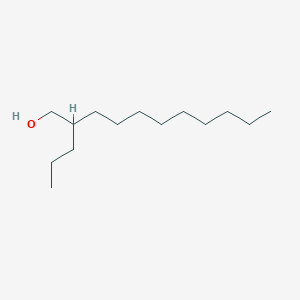

![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
